5,6-trans-Vitamin D2
Overview
Description
5,6-trans-Vitamin D2 is an isomer of Vitamin D2 . It is commonly used for the prevention and treatment of vitamin D deficiency and associated diseases, and also used for hypoparathyroidism .
Synthesis Analysis
Vitamin D2 is produced from its precursor ergosterol under the impact of ultraviolet (UV) light . This process is accompanied by the formation of various isomers that partly co-elute with the target compound and are currently difficult to analyze .
Molecular Structure Analysis
The molecular formula of 5,6-trans-Vitamin D2 is C28H44O . The molecular weight is 396.65 .
Chemical Reactions Analysis
Vitamin D metabolites, including 5,6-trans-Vitamin D2, require hydroxylation in order to become biologically active in the human body . The in vivo synthesis of the predominant two biologically active metabolites of vitamin D occurs in two steps .
Physical And Chemical Properties Analysis
5,6-trans-Vitamin D2 and other Vitamin D metabolites have similar physical and chemical properties . They are lipid-soluble secosteroids responsible for a variety of biological effects .
Scientific Research Applications
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- Vitamin D and its derivatives play a crucial role in skin health and disease. They are involved in the regulation of skin cell growth, differentiation, and immune functions .
- The production of 5,6-trans-Vitamin D3, a derivative of Vitamin D, occurs when singlet oxygen, photosensitizers, and longer UVR wavelength lead to further isomerization and degradation .
- The outcomes of this process include the production of 5,6-trans-vitamin D3, suprasterols, iso-tachysterols, and cholesta-5,7,9(11)-triene .
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- Vitamin D insufficiency or deficiency (VDD) is a prevalent condition in the general population. Vitamin D is necessary for optimal bone mineralization, but apart from the bone effects, preclinical and observational studies have suggested that Vitamin D may have pleiotropic actions .
- The mechanisms through which Vitamin D may exert an important role in the pathophysiology of various disorders are being studied. The impact of VDD and of Vitamin D supplementation on each disorder is also being researched .
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- Various delivery systems, including solid lipid nanoparticles, nanoemulsion, self-emulsifying drug delivery systems, polymeric nanoparticles and solid dispersion, are being developed for the efficient delivery of Vitamin D .
- These methods aim to improve the bioavailability and therapeutic efficacy of Vitamin D and its derivatives .
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- The photosynthesis of Vitamin D involves the photochemical transformation of 7-dehydrocholesterol (7DHC) after it absorbs UVB energy, resulting in the production of pre-D3 .
- The presence of singlet oxygen, photosensitizers, and longer UVR wavelength can lead to further isomerization and degradation with the production of 5,6-trans-vitamin D3, suprasterols, iso-tachysterols, and cholesta-5,7,9(11)-triene .
- For decades, only D3 was considered a prohormone, with lumisterol, tachysterol, and other derivatives considered as only biologically inert compounds or products of degradation .
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- The photosynthesis of Vitamin D involves the photochemical transformation of 7-dehydrocholesterol (7DHC) after it absorbs UVB energy, resulting in the production of pre-D3 .
- The presence of singlet oxygen, photosensitizers, and longer UVR wavelength can lead to further isomerization and degradation with the production of 5,6-trans-vitamin D3, suprasterols, iso-tachysterols, and cholesta-5,7,9(11)-triene .
- For decades, only D3 was considered a prohormone, with lumisterol, tachysterol, and other derivatives considered as only biologically inert compounds or products of degradation .
Safety And Hazards
Future Directions
Despite the vast literature on the pleiotropic actions of Vitamin D, future research approaches that consider and circumvent the inherent difficulties in studying the effects of Vitamin D supplementation on health outcomes are needed to assess the potential beneficial effects of Vitamin D . The evaluation of the whole Vitamin D endocrine system, rather than only of 25-hydroxyvitamin D levels before and after treatment, use of adequate and physiologic Vitamin D dosing, grouping based on the achieved Vitamin D levels rather than the amount of Vitamin D supplementation subjects may receive, and sufficiently long follow-up are some of the aspects that need to be carefully considered in future studies .
properties
IUPAC Name |
(1S,3E)-3-[(2E)-2-[(1R,3aS,7aR)-1-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H44O/c1-19(2)20(3)9-10-22(5)26-15-16-27-23(8-7-17-28(26,27)6)12-13-24-18-25(29)14-11-21(24)4/h9-10,12-13,19-20,22,25-27,29H,4,7-8,11,14-18H2,1-3,5-6H3/b10-9+,23-12+,24-13+/t20-,22+,25-,26+,27-,28+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MECHNRXZTMCUDQ-VLOQVYPSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)C=CC(C)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](/C=C/[C@H](C)C(C)C)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C\3/C[C@H](CCC3=C)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H44O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5,6-trans-Vitamin D2 | |
CAS RN |
51744-66-2 | |
Record name | (5E,7E,22E)-9,10-Secoergosta-5,7,10(19),22-tetraen-3beta-ol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051744662 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (5E,7E,22E)-9,10-SECOERGOSTA-5,7,10(19),22-TETRAEN-3.BETA.-OL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LYM8W766XP | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Citations
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